molecular formula C17H28N6OS B2446040 2-ethyl-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide CAS No. 946210-50-0

2-ethyl-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide

Cat. No.: B2446040
CAS No.: 946210-50-0
M. Wt: 364.51
InChI Key: FSWVSVQKAMRYBN-UHFFFAOYSA-N
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Description

2-ethyl-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique pyrazolo[3,4-d]pyrimidine core, which is a structural motif commonly found in biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide typically involves multiple steps starting from commercially available starting materials. The key steps often include:

  • Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under conditions that promote the formation of the heterocyclic ring.

  • Substitution reactions: Introduction of the isopropylamino and methylthio groups through substitution reactions, often using reagents such as alkyl halides and thiols.

  • Amide formation: The final step involves the formation of the butanamide moiety, typically through an amide coupling reaction using reagents like N,N'-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound would necessitate optimization of these synthetic steps to ensure high yield and purity. This typically involves scaling up the reactions, optimizing reaction conditions such as temperature, pressure, and concentration, and employing efficient purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: The compound can undergo oxidation, particularly at the methylthio group, leading to the formation of sulfoxide or sulfone derivatives.

  • Reduction: Reduction reactions can target the carbonyl group of the butanamide moiety, potentially converting it to an alcohol.

  • Substitution: The compound can participate in various substitution reactions, especially at the nitrogen atoms of the pyrazolo[3,4-d]pyrimidine core.

Common Reagents and Conditions

  • Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Typical reagents include alkyl halides, acyl chlorides, and thiols.

Major Products Formed

The major products depend on the specific reaction conditions, but typical products include sulfoxides, sulfones, alcohols, and substituted pyrazolo[3,4-d]pyrimidines.

Scientific Research Applications

2-ethyl-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide has a broad range of applications across several scientific disciplines:

  • Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

  • Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of kinase and phosphodiesterase inhibition.

  • Medicine: Explored for its therapeutic potential in diseases such as cancer and inflammation due to its ability to modulate biological pathways.

  • Industry: Utilized in the development of agrochemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

Molecular Targets and Pathways Involved

The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes and receptors. For instance, the pyrazolo[3,4-d]pyrimidine core is known to interact with kinase enzymes, inhibiting their activity and thereby modulating cell signaling pathways. This can lead to effects such as reduced cell proliferation in cancer cells or decreased inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethyl-N-(2-(4-amino-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide: A similar compound with an amino group instead of an isopropylamino group.

  • 2-ethyl-N-(2-(4-(isopropylamino)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide: Where the methylthio group is oxidized to a methylsulfonyl group.

Uniqueness

What sets 2-ethyl-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide apart is the combination of its structural elements, which confer unique properties and interactions, making it a versatile compound in both research and application contexts.

Properties

IUPAC Name

2-ethyl-N-[2-[6-methylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N6OS/c1-6-12(7-2)16(24)18-8-9-23-15-13(10-19-23)14(20-11(3)4)21-17(22-15)25-5/h10-12H,6-9H2,1-5H3,(H,18,24)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWVSVQKAMRYBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NCCN1C2=NC(=NC(=C2C=N1)NC(C)C)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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